molecular formula C12H11NO5 B13882842 methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate

methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate

Cat. No.: B13882842
M. Wt: 249.22 g/mol
InChI Key: SSBLHLLLXUJEKR-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a methoxy group, two oxo groups, and a carboxylate ester group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method involves the methylation of 3-hydroxyisoquinoline-1,4-dione using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyisoquinoline derivatives.

Scientific Research Applications

Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-1,4-dioxo-2H-isoquinoline-3-carboxylate
  • Methyl 3-methoxy-1,4-dioxo-2H-quinoline-3-carboxylate
  • Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-4-carboxylate

Uniqueness

Methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate is unique due to the specific arrangement of functional groups on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

methyl 3-methoxy-1,4-dioxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO5/c1-17-11(16)12(18-2)9(14)7-5-3-4-6-8(7)10(15)13-12/h3-6H,1-2H3,(H,13,15)

InChI Key

SSBLHLLLXUJEKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(=O)C2=CC=CC=C2C(=O)N1)OC

Origin of Product

United States

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